1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carbaldehyde

Lipophilicity Physicochemical profiling Membrane permeability

Researchers sourcing drug-like screening compounds with reactive handles for hit elaboration require structural diversity and reliable purity. This Maybridge collection compound solves that need. Key differentiators: (1) A 4-carbaldehyde handle enabling Schiff base/hydrazone library synthesis for rapid SAR exploration. (2) Drug-like properties (MW 265 Da, LogP 2.04, HBD 0) fully compliant with Lipinski's Rule of Five. (3) Supplied at 95% purity from a 53,000-compound screening collection with documented singleton diversity. Available for immediate procurement.

Molecular Formula C9H10F3N3OS
Molecular Weight 265.26 g/mol
CAS No. 958443-35-1
Cat. No. B1500623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carbaldehyde
CAS958443-35-1
Molecular FormulaC9H10F3N3OS
Molecular Weight265.26 g/mol
Structural Identifiers
SMILESC1CN(CCC1C=O)C2=NN=C(S2)C(F)(F)F
InChIInChI=1S/C9H10F3N3OS/c10-9(11,12)7-13-14-8(17-7)15-3-1-6(5-16)2-4-15/h5-6H,1-4H2
InChIKeyKCQHHTNKNJXRLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trifluoromethyl-Thiadiazole-Piperidine Aldehyde Overview


1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carbaldehyde (CAS 958443-35-1) is a heterocyclic small molecule (C9H10F3N3OS, MW 265.26) that combines three pharmacophoric elements: a 5-(trifluoromethyl)-1,3,4-thiadiazole ring, a piperidine scaffold, and a reactive aldehyde handle at the 4-position. It is produced as part of the Maybridge screening collection by Thermo Fisher Scientific, which comprises over 53,000 structurally diverse, drug-like organic compounds purpose-built for high-throughput screening and fragment-based drug discovery [1]. The compound complies with Lipinski's Rule of Five (MW <500, cLogP <5, HBA ≤4, HBD =0, rotatable bonds =3), placing it within the orally bioavailable drug-like chemical space [2]. The trifluoromethyl substituent on the electron-deficient thiadiazole ring contributes to enhanced metabolic stability and modulated lipophilicity compared to non-fluorinated analogs, a characteristic well-documented across the 1,3,4-thiadiazole class [3].

Fragment-based screening and high-throughput screening library selection
Reactive aldehyde handle for Schiff base, hydrazone, and reductive amination chemistry
Lipinski rule-of-five compliant; zero hydrogen-bond donors, MW 265 Da, moderate logP

Why Generic Substitution Fails for This Aldehyde Building Block


Substituting this compound with a structurally related analog—such as the corresponding carboxylic acid derivative (CAS 950603-35-7), the piperazine variant (CAS 562858-09-7), or the non-carbonyl piperidine analog—results in a fundamentally different chemical entity with altered reactivity, lipophilicity, and hydrogen-bonding capacity. The aldehyde group at the 4-position of the piperidine ring provides a uniquely reactive handle for condensation chemistry (Schiff base formation, reductive amination, hydrazone synthesis) that is entirely absent in the carboxylic acid, non-functionalized piperidine, or piperazine analogs [1]. Measured LogP values diverge meaningfully: the target aldehyde (LogP 2.04) is more lipophilic than the piperazine analog (LogP 1.36) and slightly more so than the carboxylic acid analog (LogP 1.92), differences that directly impact membrane permeability, nonspecific protein binding, and assay performance in screening campaigns [2]. Furthermore, the replacement of the thiadiazole with other heterocycles (oxadiazole, thiazole, triazole) or removal of the trifluoromethyl group eliminates the specific electronic and steric profile conferred by the electron-withdrawing -CF3 substituent, which is known to modulate metabolic stability and target-binding interactions in 1,3,4-thiadiazole-containing bioactive molecules [3].

Carboxylic acid analog (CAS 950603-35-7)

Lacks aldehyde reactivity; requires coupling activation, limiting modular derivatization and altering synthetic workflow.

Piperazine variant (CAS 562858-09-7)

Lower lipophilicity and additional hydrogen-bond donors may shift permeability and target engagement profiles.

Non-functionalized piperidine analog

No reactive handle for condensation chemistry, preventing direct elaboration in fragment growing or library synthesis.

Differentiation Evidence for the Aldehyde Building Block


Lipophilicity Advantage vs. Piperazine Analog

The target compound exhibits a computed octanol-water partition coefficient (LogP) of 2.04, which is 0.68 log units higher than that of the corresponding piperazine analog, 1-(5-trifluoromethyl-[1,3,4]thiadiazol-2-yl)-piperazine (LogP 1.36) [1]. This difference corresponds to an approximately 4.8-fold higher theoretical partition into a lipid phase, suggesting substantially greater passive membrane permeability for the piperidine-aldehyde scaffold relative to the piperazine variant. For screening applications where cellular target engagement is required, this lipophilicity differential can translate into measurably different intracellular exposure and hit-call outcomes.

Lipophilicity
Reported
ΔLogP +0.68 (~4.8×)
Higher computed membrane permeability vs. piperazine analog
Computed LogP; measured distribution may differ in cell assays
Lipophilicity Physicochemical profiling Membrane permeability

Polar Surface Area Compared to Analogs

The target compound's computed polar surface area (PSA) of 74.33 Ų occupies an intermediate position between the piperazine analog (PSA 69.29 Ų, yielding a ΔPSA of +5.04 Ų) and the carboxylic acid analog (PSA 94.56 Ų, yielding a ΔPSA of −20.23 Ų) [1]. PSA values below 140 Ų are generally associated with good oral absorption, and values below 90 Ų are predictive of blood-brain barrier penetration. The carboxylic acid analog's PSA of 94.56 Ų crosses above the 90 Ų threshold commonly associated with reduced CNS penetration, while the target compound's PSA of 74.33 Ų remains below this threshold, theoretically enabling broader tissue distribution in vivo.

Polar Surface Area
Reported
74.33 Ų (Δ −20.23 vs. acid)
Below 90 Ų CNS threshold; may support broader tissue distribution prediction
Computed PSA; verify with PAMPA or Caco-2 permeability assays
Polar surface area Drug-likeness Absorption prediction

Aldehyde Handle for Unique Derivatization

The 4-carbaldehyde functionality on the piperidine ring of the target compound provides a reactive electrophilic center capable of undergoing chemoselective transformations—including Schiff base condensation with primary amines, reductive amination to secondary/tertiary amines, and hydrazone/oxime formation—under mild conditions [1]. In contrast, the direct carboxylic acid analog (CAS 950603-35-7) requires activation (e.g., coupling reagents) for amide bond formation, and the non-functionalized piperidine analog (2-piperidin-1-yl-5-(trifluoromethyl)-1,3,4-thiadiazole) lacks a reactive handle entirely, precluding modular derivatization without prior C–H functionalization . This aldehyde reactivity is particularly valuable in fragment-based drug discovery (FBDD), where the aldehyde can serve as a synthetic anchor point for fragment growing, linking, or merging strategies . The 1,3,4-thiadiazole-based Schiff base literature consistently demonstrates that aldehyde-bearing thiadiazole precursors enable rapid access to diverse compound libraries with tunable biological activity profiles [2].

Derivatization Handle
Class-level
Aldehyde: direct reactivity Carboxylic acid: activation-dependent Non-functionalized: no handle
Enables modular SAR exploration via condensation without pre-activation
Aldehyde reactivity inferred; compound-specific kinetics to verify
Synthetic versatility Schiff base Library synthesis Fragment elaboration

Lipinski Rule-of-Five Compliance

The target compound fully satisfies all four Lipinski Rule-of-Five criteria: molecular weight 265.26 Da (<500), computed LogP 2.04 (<5), hydrogen bond acceptors = 4 (<10), and hydrogen bond donors = 0 (<5) [1]. Additionally, it possesses only 3 rotatable bonds (<10) and a topological polar surface area of 74.33 Ų (<140 Ų), placing it well within the optimal drug-like chemical space. By comparison, the carboxylic acid analog (CAS 950603-35-7) has 1 hydrogen bond donor, which can negatively impact membrane permeability and oral absorption. The Maybridge screening collection, of which this compound is a part, has a mean cLogP of 3.23 and a mean molecular weight of 325 Da—the target compound's lower LogP (2.04 vs. 3.23) and lower MW (265 vs. 325) indicate a more favorable drug-likeness profile than the collection average, with potentially superior solubility and permeability characteristics [2].

Drug-likeness
Specification review
0 Lipinski violations MW 265, HBD 0, LogP 2.04
Favorable oral bioavailability prediction; aligns with fragment-like guidelines
Compared to Maybridge mean and acid analog; downstream ADME validation needed
Drug-likeness Lipinski parameters Oral bioavailability prediction Screening library quality

Trifluoromethyl-Thiadiazole Scaffold: Metabolic Stability and Bioactivity

The 5-trifluoromethyl substituent on the 1,3,4-thiadiazole ring confers well-established advantages over non-fluorinated (e.g., 5-methyl or 5-H) analogs, including increased metabolic stability via resistance to oxidative metabolism at the thiadiazole C-5 position, enhanced lipophilicity for membrane penetration, and strengthened target-binding interactions through fluorine-mediated hydrophobic and electrostatic effects [1]. In a representative study of 2-trifluoromethyl-6-arylimidazo[2,1-b][1,3,4]-thiadiazole derivatives containing substituted piperazine motifs, several compounds exhibited fungicidal activity at 50 mg/L against Cercospora arachidicola, Physalospora piricola, and Rhizoctonia cereali, with the trifluoromethyl group identified as a critical determinant of bioactivity [2]. While these data are from structurally distinct but scaffold-related compounds, the consistent pharmacophoric contribution of the -CF3 group on the 1,3,4-thiadiazole nucleus supports the inference that the target compound's trifluoromethyl substitution confers superior metabolic and target-engagement properties compared to 5-H or 5-alkyl thiadiazole analogs [3].

Metabolic Stability
Class-level
5-CF3 group: reported metabolic stabilization in class
Class-level evidence supports resistance to oxidative metabolism vs. non-fluorinated analogs
Direct data for this compound not published; confirm in target assay
Metabolic stability Trifluoromethyl effect 1,3,4-Thiadiazole pharmacology Bioisosterism

Research & Procurement Scenarios for the Aldehyde Building Block


Fragment-Based Drug Discovery & Hit Screening

The compound's position within the Maybridge screening collection—a library independently demonstrated to exhibit the highest number of singletons and clusters among in-house commercial libraries when benchmarked against the Available Chemicals Directory (ACD) and World Drug Index (WDI)—makes it a high-value entry for diverse fragment-based and high-throughput screening campaigns [1]. Its molecular weight (265 Da), moderate LogP (2.04), and zero H-bond donor count align with fragment-like property guidelines, while the aldehyde handle provides a natural anchor point for fragment elaboration upon hit identification . Researchers procuring this compound for primary screening benefit from the Maybridge collection's documented 95% purity specification and exclusion of reactive false-positive substructures .

Schiff Base & Hydrazone Library Synthesis

The 4-carbaldehyde group enables this compound to serve as a privileged aldehyde building block for the synthesis of Schiff base and hydrazone compound libraries. The established 1,3,4-thiadiazole Schiff base literature demonstrates that aldehyde-functionalized thiadiazole precursors react efficiently with diverse amines under mild acidic or phase-transfer catalysis conditions to generate structurally varied products with documented antibacterial, antidiabetic, and anticancer activities [2]. The trifluoromethyl group additionally enhances the electron-withdrawing character of the thiadiazole, potentially activating the aldehyde toward nucleophilic attack relative to non-fluorinated analogs.

Physicochemical & ADME Benchmarking

With a well-characterized computed property profile (LogP 2.04, PSA 74.33 Ų, HBA 4, HBD 0, RotB 3) benchmarked against both close analogs and the broader Maybridge collection mean (cLogP 3.23, MW 325), this compound can serve as a reference standard for tuning lipophilicity and polarity within a thiadiazole-piperidine lead series [3]. Its PSA of 74.33 Ų—below the 90 Ų CNS permeability threshold—positions it as a preferred core scaffold over the carboxylic acid analog (PSA 94.56 Ų) for CNS-targeted programs, while its intermediate LogP (2.04 vs. 1.36 for the piperazine analog) offers balanced aqueous solubility and membrane permeability .

SAR Exploration of Thiadiazole Pharmacophores

For medicinal chemistry teams exploring the SAR of 1,3,4-thiadiazole-containing bioactive molecules, this compound represents a modular scaffold where three distinct vectors can be independently varied: the 5-trifluoromethyl substituent (modulating electronics and lipophilicity), the piperidine ring (conformational constraint and basicity), and the 4-aldehyde (a reactive handle for derivatization or a bioisosteric replacement point). The class-level evidence that trifluoromethyl-substituted 1,3,4-thiadiazoles demonstrate superior α-amylase and α-glucosidase inhibition compared to non-fluorinated analogs (IC50 = 1.60 ± 0.20 µM and 2.40 ± 0.10 µM for the -CF3 analog vs. Acarbose IC50 = 5.30 ± 0.20 µM and 6.10 ± 0.10 µM) supports the strategic value of this substitution pattern in target-directed library design .

Application
Selection Property
Validation Focus
Fragment-based screening
Library diversity and fragment-like physicochemical profile
Hit confirmation rate and purity specification compliance
Schiff base library synthesis
Aldehyde condensation reactivity under mild conditions
Derivatization efficiency and product diversity assessment
ADME benchmarking
Computed LogP and PSA profile vs. structural analogs
CNS permeability prediction and aqueous solubility balance
Thiadiazole SAR exploration
Modular scaffold with three independent diversification vectors
Reported enzyme inhibition profile of trifluoromethyl-thiadiazoles
Quote Request

Request a Quote for 1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.